Substance P (7-11) is a neuropeptide derived from the precursor protein preprotachykinin A, which plays a significant role in pain perception, inflammation, and various neurophysiological processes. Specifically, Substance P (7-11) is a fragment of the full-length Substance P peptide, consisting of the last five amino acids of its sequence. This compound is primarily studied for its involvement in nociception and its potential therapeutic applications in pain management and neurological disorders.
Substance P (7-11) is classified as a neuropeptide and falls under the category of tachykinins, which are characterized by their ability to bind to neurokinin receptors. This specific fragment retains some biological activity similar to that of the full-length Substance P but with distinct pharmacological properties.
The synthesis of Substance P (7-11) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis techniques. The solid-phase method involves the sequential addition of protected amino acids to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product.
Substance P (7-11) consists of five amino acids: phenylalanine, glycine, leucine, methionine, and arginine. Its structure can be represented as follows:
The molecular formula for Substance P (7-11) is C₂₁H₂₈N₄O₄S, with a molecular weight of approximately 432.54 g/mol. The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Substance P (7-11) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. It interacts with neurokinin receptors (specifically NK1 receptors), leading to downstream effects related to pain modulation and inflammatory responses.
The mechanism of action of Substance P (7-11) primarily revolves around its interaction with neurokinin receptors. When it binds to NK1 receptors on neurons:
Studies have shown that Substance P (7-11) can enhance pain signaling pathways and contribute to hyperalgesia in animal models . Its effects on mood and anxiety have also been documented, suggesting broader implications for mental health treatments.
The stability profile indicates that modifications, such as substituting certain amino acids (e.g., replacing phenylalanine with d-phenylalanine), can enhance metabolic stability while preserving biological activity .
Substance P (7-11) has several applications within scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2